![molecular formula C7H9BrCl2N2O B1383685 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride CAS No. 2060053-35-0](/img/structure/B1383685.png)
2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride
Overview
Description
“2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride” is a chemical compound with the molecular formula C7H9BrCl2N2O . It is also known as BRD4592.
Molecular Structure Analysis
The InChI code for “2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride” is 1S/C7H9BrN2O.2ClH/c9-8-3-7 (5-11-6-8)4-10-1-2-12;;/h3,5-6,10,12H,1-2,4H2;2*1H
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride” is 287.97 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results .
Scientific Research Applications
Synthetic Methodologies and Characterization : One study demonstrates the synthesis and characterization of similar bromopyridine compounds, highlighting their use in various analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These compounds are useful for understanding complex chemical reactions and molecular structures (Power et al., 2015).
Antibacterial Applications : Another research area involves the synthesis of specific bromopyridine derivatives which have been found to be active against both Gram-positive and Gram-negative bacteria. This indicates potential applications in developing new antibacterial agents (Holla, Gonsalves, & Shenoy, 2000).
Catalysis and Reaction Mechanisms : Research on the intramolecular amination of related bromopyridine compounds explores the mechanisms of complex chemical reactions, contributing to our understanding of catalysis in organic chemistry (Loones et al., 2007).
Precursors in Chemical Synthesis : Some bromopyridines serve as precursors in the synthesis of other organic compounds. For example, a study on 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride shows its utility in stabilizing certain chemical structures, leading to the synthesis of complex organic molecules (Petukhova et al., 2004).
Material Science and Engineering : The use of bromopyridines in the development of new materials is also notable. Research in this field focuses on the synthesis of bioactive natural products and organic materials, indicating their significance in materials science and engineering (Bolliger, Oberholzer, & Frech, 2011).
Electrochemical Applications : A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid highlights the potential of these compounds in electrochemistry, possibly paving the way for innovative approaches in chemical synthesis (Feng, Huang, Liu, & Wang, 2010).
properties
IUPAC Name |
2-amino-1-(5-bromopyridin-3-yl)ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O.2ClH/c8-6-1-5(3-10-4-6)7(11)2-9;;/h1,3-4H,2,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYTWWJEDUZMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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